molecular formula C18H21N3O2 B269187 4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide

4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide

Cat. No. B269187
M. Wt: 311.4 g/mol
InChI Key: UFJLIVRNPPWEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is commonly referred to as BTBAM and is a highly potent inhibitor of several enzymes.

Mechanism of Action

The mechanism of action of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide involves the inhibition of several enzymes, including the proteasome. This leads to the accumulation of proteins within cells, which can have various effects on cellular function. Additionally, BTBAM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide are diverse and depend on the specific enzyme that is inhibited. However, some common effects include the accumulation of proteins within cells, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One major advantage of using 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide in lab experiments is its highly potent inhibitory effect on several enzymes. This makes it a valuable tool for the study of protein degradation and the identification of new drug targets. However, one major limitation of this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used.

Future Directions

There are several future directions for the study of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide. One potential direction is the development of new derivatives of this compound with improved potency and selectivity for specific enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of BTBAM and its potential as a cancer treatment. Finally, the development of new methods for the delivery of this compound to cells and tissues could also be an important area of future research.
Conclusion:
In conclusion, 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide is a highly potent inhibitor of several enzymes with diverse biochemical and physiological effects. This compound is widely used in scientific research for the study of protein degradation, the identification of new drug targets, and the potential treatment of cancer. However, its potential toxicity and limitations in lab experiments must also be considered. Finally, there are several future directions for the study of BTBAM, including the development of new derivatives, further research on its biochemical and physiological effects, and the development of new methods for its delivery to cells and tissues.

Synthesis Methods

The synthesis of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide involves the reaction of aniline with tert-butyl isocyanide in the presence of a palladium catalyst. The reaction is then followed by the addition of benzoyl chloride to the reaction mixture. The resulting product is purified using column chromatography to obtain 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide in its pure form.

Scientific Research Applications

4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide is widely used in scientific research for its various biochemical and physiological effects. This compound is a highly potent inhibitor of several enzymes, including the proteasome, a major protein degradation pathway in cells. Therefore, BTBAM is widely used in the study of protein degradation and the identification of new drug targets. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.

properties

Product Name

4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-tert-butyl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)21-16(22)13-9-11-15(12-10-13)20-17(23)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,22)(H2,19,20,23)

InChI Key

UFJLIVRNPPWEBF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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